molecular formula C19H18N2O2S B2830505 N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide CAS No. 2034527-82-5

N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide

Cat. No. B2830505
CAS RN: 2034527-82-5
M. Wt: 338.43
InChI Key: ADLOMVZHOAEXIX-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazole compounds can be synthesized from various 2-amino-N-aryl-4-methylthiazole-5-carboxamide . The reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions yields derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds have been found to have potent inhibitory activities against COX enzymes . The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Bioactivity Evaluation

A study by Yu et al. (2022) on the synthesis and bioactivity evaluation of novel thiochroman-4-one derivatives, incorporating carboxamide and 1, 3, 4-thiadiazole thioether moieties, revealed antibacterial and antifungal activities against Xanthomonas oryzae pv. Oryzae (Xoo) and Xanthomonas axonopodis pv. Citri (Xac), and Botrytis cinerea (B. cinerea) respectively (Yu et al., 2022).

Environmental Application

The work by Wu et al. (2009) developed a method for the determination of carbendazim and thiabendazole in environmental samples, utilizing dispersive liquid-liquid microextraction (DLLME) coupled with high-performance liquid chromatography. This method could potentially be adapted for compounds like N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide, for environmental monitoring and analysis (Wu et al., 2009).

Microwave-Assisted Synthesis

Raval et al. (2012) discussed the microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, showcasing an environmentally benign procedure that enhances reaction rates and yields. This technique could be useful in the synthesis of N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide for research and development purposes (Raval et al., 2012).

Antihypertensive Agents

A study by Abdel-Wahab et al. (2008) synthesized thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents. The methodologies and findings from this study could guide research into the cardiovascular effects of related compounds, including N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide (Abdel-Wahab et al., 2008).

Removal of Heavy Metals

Zargoosh et al. (2015) discussed the use of a novel magnetic nanoadsorbent for the removal of Cd2+ and Zn2+ from industrial wastes. This approach may be relevant for exploring the environmental cleanup potential of N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide and similar compounds (Zargoosh et al., 2015).

Antimicrobial Activity

Saeed and Mumtaz (2017) designed and synthesized novel isochroman-triazoles and thiadiazole hybrids, showing moderate to good antimicrobial activity. Research on N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide may also uncover similar antimicrobial properties (Saeed & Mumtaz, 2017).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This allows them to interact with various targets and induce changes in their function.

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities . For example, they can interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of pathogenic bacteria .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The chemical properties of thiazole, such as its solubility and aromaticity, could potentially be influenced by environmental factors .

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-21(11-15-10-13-6-2-3-7-14(13)12-23-15)19(22)18-20-16-8-4-5-9-17(16)24-18/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLOMVZHOAEXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide

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